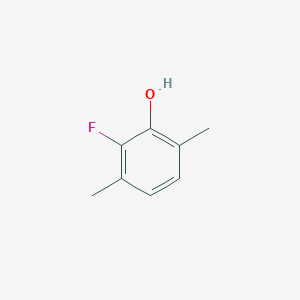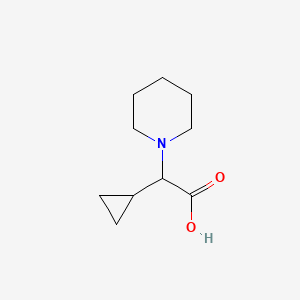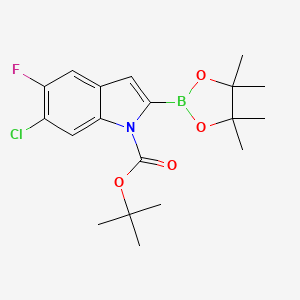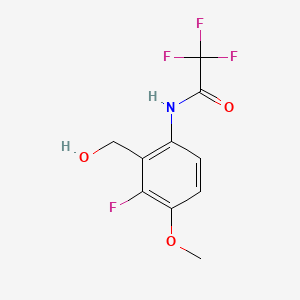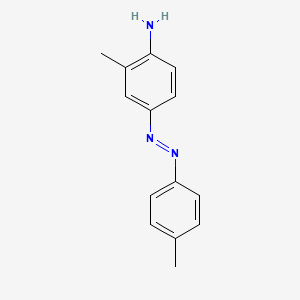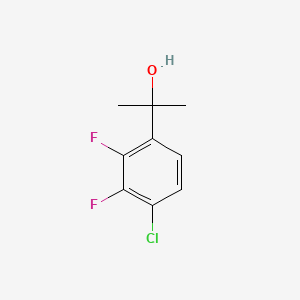
2-(4-Chloro-2,3-difluorophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2,3-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9ClF2O. It is a derivative of phenylpropanol, characterized by the presence of chloro and difluoro substituents on the phenyl ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,3-difluorophenyl)propan-2-ol typically involves the reaction of 4-chloro-2,3-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process allows for the selective reduction of the aldehyde group to the alcohol while maintaining the integrity of the chloro and difluoro substituents .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2,3-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-(4-Chloro-2,3-difluorophenyl)propan-2-one.
Reduction: 2-(4-Chloro-2,3-difluorophenyl)propane.
Substitution: 2-(4-Methoxy-2,3-difluorophenyl)propan-2-ol.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2,3-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The chloro and difluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chloro-2,4,6-trifluorophenyl)propan-2-ol: This compound has similar halogen substituents but differs in the position and number of fluorine atoms.
2-(2,4-Difluorophenyl)propan-2-ol: Lacks the chloro substituent and has fluorine atoms in different positions.
Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol): A well-known antifungal drug with a similar core structure but additional triazole rings.
Uniqueness
2-(4-Chloro-2,3-difluorophenyl)propan-2-ol is unique due to its specific combination of chloro and difluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H9ClF2O |
|---|---|
Peso molecular |
206.61 g/mol |
Nombre IUPAC |
2-(4-chloro-2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9ClF2O/c1-9(2,13)5-3-4-6(10)8(12)7(5)11/h3-4,13H,1-2H3 |
Clave InChI |
UUEGGOZGMOEHQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C(=C(C=C1)Cl)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


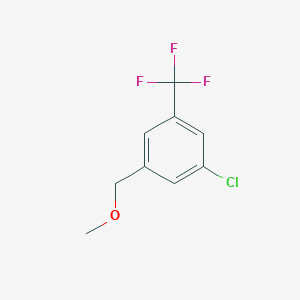
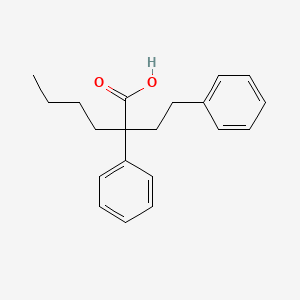

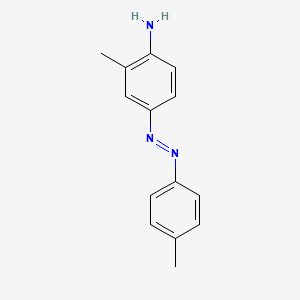

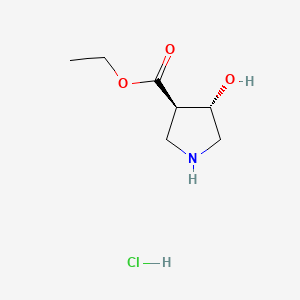
![2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14020004.png)

